molecular formula C11H16N4S B13641598 n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13641598
M. Wt: 236.34 g/mol
InChI Key: ZGJAERDGYKESCJ-UHFFFAOYSA-N
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Description

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is a complex organic compound that features a triazole ring substituted with a thiophene group and a methylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Methylation of the Amine: The final step involves the methylation of the amine group using methyl iodide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methyl group on the amine can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
  • 1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-amine

Uniqueness

n-Methyl-1-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a thiophene group and a methylated amine makes it particularly versatile for various applications.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

N-methyl-1-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H16N4S/c1-4-8(12-2)11-13-10(14-15(11)3)9-6-5-7-16-9/h5-8,12H,4H2,1-3H3

InChI Key

ZGJAERDGYKESCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NN1C)C2=CC=CS2)NC

Origin of Product

United States

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